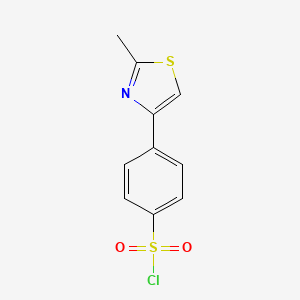

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride

Description

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride (CAS 852180-73-5) is a sulfonyl chloride derivative featuring a benzene ring substituted with a 2-methylthiazole moiety at the para position. This compound is a critical intermediate in organic synthesis, particularly in the preparation of sulfonamide-based pharmaceuticals, agrochemicals, and materials science applications . Its reactive sulfonyl chloride group (-SO₂Cl) enables facile nucleophilic substitution reactions, making it valuable for coupling with amines or alcohols to generate sulfonamides or sulfonate esters, respectively.

Key properties include:

Properties

IUPAC Name |

4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S2/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGQNRAIASLBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594509 | |

| Record name | 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-73-5 | |

| Record name | 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride typically involves the reaction of 2-methyl-1,3-thiazole with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Major Products

The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used .

Scientific Research Applications

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of 273.76 g/mol . It is a pale yellow crystalline solid that is used in various chemical reactions and research applications. The compound is known for its reactivity due to the sulfonyl chloride group.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Biology The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

- Industry The compound is used in the production of specialty chemicals and materials.

This compound is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the sulfonyl chloride moiety enhances its reactivity, making it useful in various synthetic applications and biological interactions.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

- Substitution Reactions The sulfonyl chloride group can be substituted with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

- Oxidation and Reduction The thiazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

- Nucleophiles Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

- Bases Pyridine, triethylamine, and sodium hydroxide are often used to neutralize the hydrochloric acid formed during reactions.

Major Products

The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used.

Antimicrobial Activity

Research indicates that compounds containing the thiazole ring exhibit notable antimicrobial properties. The thiazole structure is known for its ability to interact with biological macromolecules, potentially leading to the inhibition of microbial growth. Studies have shown that similar thiazole derivatives possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cellular functions.

Antitumor Activity

A series of studies have investigated the antitumor effects of thiazole-containing compounds, including derivatives of this compound. These compounds have demonstrated antiproliferative activity against various cancer cell lines. Analogs of nortopsentin with thiazole rings exhibited GI50 values in the micromolar range against MCF7 breast cancer cells, indicating their potential as pro-apoptotic agents. The mechanism involves inducing apoptosis and causing cell cycle perturbation, leading to increased cell death in cancerous cells.

Enzyme Inhibition

The sulfonyl chloride group allows for covalent interactions with nucleophilic sites on enzymes, which can inhibit their activity. Compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibitors of AChE are particularly relevant in the context of Alzheimer's disease treatment.

The biological activity of this compound can be attributed to:

- Reactivity of Sulfonyl Chloride : This group can form covalent bonds with amino acids in proteins, altering their function.

- Thiazole Ring Interactions : The thiazole moiety can interact with various biological receptors and enzymes, modulating their activity and potentially leading to therapeutic effects.

Antimicrobial Study

A study conducted on thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The compounds exhibited minimum inhibitory concentrations (MICs) that suggest effective antimicrobial action.

Antitumor Efficacy

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows the compound to modify biomolecules and other substrates, leading to changes in their structure and function . The thiazole ring may also interact with specific molecular targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Positional Isomers: 3-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl Chloride

CAS 66047-75-4 differs only in the substitution position of the thiazole ring (meta instead of para on the benzene).

- Key Differences :

- Electronic Effects : Para substitution allows for resonance stabilization of the sulfonyl chloride group, enhancing reactivity compared to the meta isomer .

- Steric Hindrance : Meta substitution may introduce steric challenges in coupling reactions due to proximity to the sulfonyl group.

- Synthetic Utility : The para isomer is more commonly used in drug synthesis (e.g., Tolvaptan derivatives) due to optimized pharmacophore geometry .

Heterocyclic Variants: 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride

CAS 215434-25-6 replaces the benzene ring with a thiophene.

- Key Differences :

- Electron Density : Thiophene’s electron-rich aromatic system increases electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles .

- Melting Point : 88–90°C (thiophene derivative) vs. ~80–85°C (benzene analog; estimated) .

- Applications : Preferred in materials science for conductive polymers due to thiophene’s π-conjugation .

Functional Group Analog: 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl Chloride

CAS Not Specified (MFCD08271902) substitutes the sulfonyl chloride (-SO₂Cl) with a benzoyl chloride (-COCl).

- Key Differences :

- Reactivity : Benzoyl chlorides undergo nucleophilic acyl substitution (e.g., forming amides), while sulfonyl chlorides undergo sulfonylation (e.g., forming sulfonamides) .

- Pharmacological Relevance : Sulfonyl chlorides are more prevalent in antibacterial agents (e.g., dapsone derivatives), whereas benzoyl chlorides are used in analgesics .

Oxazole-Based Analog: 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl Chloride

CAS 1248298-37-4 replaces the thiazole with an oxazole.

- Thermal Stability: Thiazole derivatives generally exhibit higher thermal stability due to sulfur’s polarizability .

Data Tables

Table 1: Structural and Physical Comparison

Table 2: Reactivity and Pharmacological Comparison

Biological Activity

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, antitumor, and enzyme inhibitory properties.

The compound has the molecular formula C10H8ClN2O2S and a molecular weight of approximately 273.76 g/mol. It is characterized by a sulfonyl chloride group attached to a benzene ring, which is further substituted with a thiazole ring. The presence of the sulfonyl chloride moiety enhances its reactivity, making it useful in various synthetic applications and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the thiazole ring exhibit notable antimicrobial properties. The thiazole structure is known for its ability to interact with biological macromolecules, potentially leading to the inhibition of microbial growth. For instance, studies have shown that similar thiazole derivatives possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cellular functions.

Antitumor Activity

A series of studies have investigated the antitumor effects of thiazole-containing compounds, including derivatives of this compound. These compounds have demonstrated antiproliferative activity against various cancer cell lines. For example, analogs of nortopsentin with thiazole rings exhibited GI50 values in the micromolar range against MCF7 breast cancer cells, indicating their potential as pro-apoptotic agents . The mechanism involves inducing apoptosis and causing cell cycle perturbation, leading to increased cell death in cancerous cells .

Enzyme Inhibition

The sulfonyl chloride group allows for covalent interactions with nucleophilic sites on enzymes, which can inhibit their activity. Specifically, compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibitors of AChE are particularly relevant in the context of Alzheimer's disease treatment .

The biological activity of this compound can be attributed to:

- Reactivity of Sulfonyl Chloride : This group can form covalent bonds with amino acids in proteins, altering their function.

- Thiazole Ring Interactions : The thiazole moiety can interact with various biological receptors and enzymes, modulating their activity and potentially leading to therapeutic effects.

Case Studies

- Antimicrobial Study : A study conducted on thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The compounds exhibited minimum inhibitory concentrations (MICs) that suggest effective antimicrobial action.

- Antitumor Efficacy : In vitro assays on MCF7 cells revealed that certain thiazole derivatives induced apoptosis at concentrations as low as 2 µM, demonstrating significant potential for cancer therapy .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride, and how can reaction conditions be optimized?

- The compound is typically synthesized via sulfonation of the benzene ring followed by chlorination. Optimizing reaction temperature (e.g., 0–5°C for chlorination steps) and stoichiometric ratios (e.g., excess thionyl chloride) improves yield . Characterization via -NMR (δ 8.0–8.5 ppm for aromatic protons) and FT-IR (S=O stretching at ~1370 cm) confirms structural integrity .

Q. Which spectroscopic and chromatographic methods are most effective for purity assessment?

- High-resolution mass spectrometry (HRMS) and HPLC (C18 column, acetonitrile/water gradient) are critical for purity analysis. Discrepancies in reported melting points (e.g., 105–110°C vs. 83–87°C in related sulfonyl chlorides) may arise from polymorphic forms or impurities, necessitating differential scanning calorimetry (DSC) .

Q. What safety protocols are essential for handling this reactive sulfonyl chloride?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood. Hydrolysis by-products (e.g., HCl gas) require neutralization traps. Storage under inert gas (Ar/N) at 2–8°C prevents degradation .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve the compound’s crystal structure?

- Single-crystal X-ray diffraction data refined via SHELXL-2018/3 (full-matrix least-squares on ) can determine bond angles (e.g., C-S-Cl ~107°) and packing motifs. Twinning or disorder in the thiazole ring may require iterative refinement .

Q. What experimental models evaluate the pharmacological potential of the thiazole moiety?

- The thiazole ring’s electron-rich nature enables interactions with biological targets (e.g., mGluR5 receptors). In vitro assays (e.g., calcium flux in HEK293 cells) and in vivo models (e.g., murine neural injury) test bioactivity. Structure-activity relationship (SAR) studies guide derivatization .

Q. How can computational methods predict reactivity in nucleophilic substitutions?

- Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states for reactions with amines or alcohols. Fukui indices identify electrophilic sites (e.g., sulfonyl chloride group) .

Q. What strategies resolve contradictions in reported spectral or thermal data?

- Cross-validation using orthogonal techniques (e.g., -NMR vs. XPS for sulfur oxidation states) and controlled recrystallization (e.g., from toluene/hexane) clarify polymorphic variations. Meta-analyses of literature data (e.g., CAS entries) highlight solvent or instrumentation biases .

Q. How can HPLC-MS/MS detect and quantify synthesis by-products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.